N-Benzylcarvedilol

Analytical Chemistry Pharmaceutical Analysis HPLC Method Development

In carvedilol analysis, substituting pharmacopoeial impurity standards with non-certified analogs introduces unquantifiable bias in system suitability and risks regulatory non-compliance. N-Benzylcarvedilol (EP Impurity C) is the definitive reference for validated methods. - Official EP-specified standard with a distinct retention time of 28.113 min, ensuring baseline resolution from carvedilol (22.156 min) for method specificity. - A critical degradation marker formed with PVP under humidity; enables stability-indicating method validation per ICH guidelines. - Delivers required sensitivity for batch release with a validated LOD of 0.0035 μg/mL and linearity in the 0.025-0.150 μg/mL range.

Molecular Formula C31H32N2O4
Molecular Weight 496.6 g/mol
CAS No. 72955-94-3
Cat. No. B193056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylcarvedilol
CAS72955-94-3
Synonyms1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol; 
Molecular FormulaC31H32N2O4
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
InChIInChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3
InChIKeyFFZGDNBZNMTOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylcarvedilol: Physical, Chemical, and Regulatory Identity


N-Benzylcarvedilol (Carvedilol EP Impurity C) is a benzylated derivative of the nonselective beta-/alpha-1 adrenoceptor antagonist carvedilol . With a molecular formula of C31H32N2O4 and a molecular weight of 496.6 g/mol, it differs from carvedilol (C24H26N2O4; 406.47 g/mol) by the addition of a benzyl group at the secondary amine [1]. It is officially recognized as a specified impurity and degradation product in carvedilol drug substances and tablets, and is listed in the European Pharmacopoeia (EP) as Carvedilol Impurity C .

Why N-Benzylcarvedilol Cannot Be Replaced in Analytical Workflows


Substituting N-Benzylcarvedilol with carvedilol or another carvedilol-related impurity (e.g., N-formyl carvedilol, O-desmethylcarvedilol) in analytical method development, validation, or quality control is scientifically unsound. Each impurity possesses unique physicochemical properties—molecular weight, retention time, and spectral characteristics—that directly impact chromatographic resolution and detector response [1]. Furthermore, N-Benzylcarvedilol is a pharmacopoeial-specified impurity with a defined identity and purity profile; using a non-reference-grade material or a different impurity introduces unquantifiable bias in system suitability tests, degradation studies, and regulatory compliance assays . The following quantitative evidence demonstrates exactly how N-Benzylcarvedilol differentiates from its closest comparators.

Quantitative Differentiation vs. Carvedilol and Related Impurities


HPLC Retention Time Differentiation

In a validated liquid chromatography method for carvedilol and its impurities, N-Benzylcarvedilol (Impurity C) exhibited a retention time of 28.113 minutes, compared to 22.156 minutes for carvedilol and 34.346 minutes for N-formyl carvedilol [1]. This 5.96-minute differential provides unambiguous chromatographic resolution and ensures accurate peak identification in quality control assays.

Analytical Chemistry Pharmaceutical Analysis HPLC Method Development

Analytical Sensitivity (LOD) Comparison

The limit of detection (LOD) for N-Benzylcarvedilol was determined to be 0.0035 μg/mL, compared to 0.0022 μg/mL for carvedilol and 0.0076 μg/mL for N-formyl carvedilol under identical chromatographic conditions [1]. This 1.6-fold higher LOD versus carvedilol and 2.2-fold lower LOD versus N-formyl carvedilol directly influences method sensitivity calculations.

Method Validation Trace Analysis Pharmaceutical Impurity Testing

Pharmacopoeial Reference Standard Certification

N-Benzylcarvedilol is officially designated as Carvedilol Impurity C in the European Pharmacopoeia (EP) and is available as an EP Reference Standard (EDQM code Y0000103) with a defined purity specification [1]. In contrast, generic research-grade N-Benzylcarvedilol from non-pharmacopoeial sources may vary in purity (e.g., 95%+ vs. EP-certified 98% ) and lack the traceability documentation required for regulatory submissions.

Regulatory Compliance Quality Control Reference Standards

Melting Point Differentiation

N-Benzylcarvedilol melts at 41–43°C, whereas carvedilol melts at 113–117°C, a difference of approximately 72°C [1]. This substantial divergence in thermal behavior arises from the addition of the benzyl substituent and alters the compound's solid-state properties, including crystallinity and stability.

Physicochemical Characterization Solid-State Analysis Material Identification

Molecular Weight and Formula Distinction

N-Benzylcarvedilol has a molecular weight of 496.6 g/mol (C31H32N2O4), which is 90.1 g/mol heavier than carvedilol (406.47 g/mol) and 62.1 g/mol heavier than N-formyl carvedilol (434.48 g/mol) [1]. The benzyl substitution also distinguishes it from O-desmethylcarvedilol (392.45 g/mol) .

Mass Spectrometry Impurity Identification Structural Analysis

Procurement and Application Scenarios in Regulated Environments


Method Development and Validation for Impurity Profiling

N-Benzylcarvedilol (EP Impurity C) is an essential reference standard for developing and validating HPLC or UPLC methods for the separation and quantification of carvedilol-related substances. Its distinct retention time (28.113 min) and resolution from carvedilol (22.156 min) and N-formyl carvedilol (34.346 min) enable robust method specificity and system suitability testing [1].

Stability Studies and Forced Degradation Testing

As a known degradation product in carvedilol tablets formed via interaction with polyvinylpyrrolidone (PVP) under humid conditions, N-Benzylcarvedilol is a critical marker for stability-indicating methods . Its quantitation at the 0.1 μg/mL level in forced degradation samples confirms the method's ability to detect degradation pathways and ensures product shelf-life compliance with ICH guidelines.

Quality Control Release Testing

In QC laboratories, N-Benzylcarvedilol reference standard is used to verify that impurity C content does not exceed the pharmacopoeial specification limit (typically ≤0.1%). The validated LOD of 0.0035 μg/mL and linearity range (0.025–0.150 μg/mL) provide the sensitivity and accuracy required for routine batch release testing [1].

Regulatory Submission Documentation

For generic drug applicants and API manufacturers, procuring an EP-certified N-Benzylcarvedilol reference standard (e.g., EDQM Y0000103) ensures that impurity identification, system suitability, and method transfer data meet regulatory expectations . Use of a non-certified impurity can result in deficiency letters or delayed approvals.

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